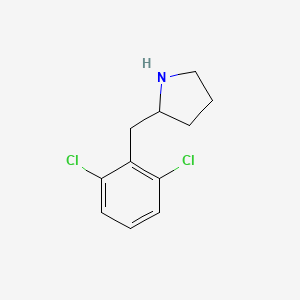
1-(4-Bromo-3,5-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3,5-dimethylphenyl)thiourea is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thiourea moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)thiourea typically involves the reaction of 4-Bromo-3,5-dimethylphenylisothiocyanate with an amine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-3,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,5-dimethylphenylisothiocyanate
- 4-Bromo-3,5-dimethylphenylamine
- 4-Bromo-3,5-dimethylphenylsulfonylurea
Uniqueness
1-(4-Bromo-3,5-dimethylphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, methyl groups, and thiourea makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H11BrN2S |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13) |
Clé InChI |
YXZLXZIDXBIPGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)NC(=S)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)


![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8700430.png)

![8-[2-(Benzyloxy)ethyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8700437.png)
![3-([3-(Trifluoromethyl)phenyl]hydrazono)pentane-2,4-dione](/img/structure/B8700452.png)
![Methyl [(3-sulfanylpropyl)sulfanyl]acetate](/img/structure/B8700454.png)

